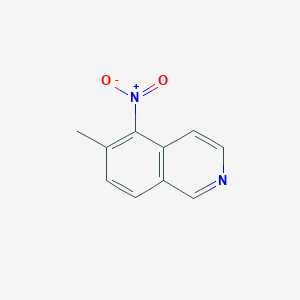
6-Methyl-5-nitroisoquinoline
Cat. No. B1326507
M. Wt: 188.18 g/mol
InChI Key: YYPKZGWCMPOFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05880135
Procedure details


By carrying out the preparation according to Stages 1 and 2 of PREPARATION IX above and by using 4-methylbenzaldehyde as starting reactant, 6-methyl-5-nitroisoquinoline is prepared. 4.0 g of 6-methyl-5-nitroisoquinoline are dissolved in a solution of 80 ml of acetic acid and 40 ml of concentrated hydrochloric acid, 40.0 g of tin chloride are then added and the reaction mixture is heated at reflux for 3 hours and then left for 12 hours at room temperature. The crystals formed are filtered off, taken up in water and basified with 10N sodium hydroxide. The extraction is carried out with dichloromethane and the organic phase is dried and evaporated to dryness to obtain 0.52 g of yellow crystals. 1H NMR (CDCl3): 2.37 (s, 3H, --CH3), 4.18 (broad s exchangeable with D2O, 2H, --NH2), 7.29 (d, J=8.8, 1H, H7), 7.44 (d, J=8.8, 1H, H4), 7.53 (d, J=6.2, 1H, H8), 8.49 (d, J=5.8, 1H, H3), 9.13 (s, 1H, H1).
[Compound]
Name
IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
tin chloride
Quantity
40 g
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
CC1C=CC(C=O)=CC=1.[CH3:10][C:11]1[C:12]([N+:21]([O-])=O)=[C:13]2[C:18](=[CH:19][CH:20]=1)[CH:17]=[N:16][CH:15]=[CH:14]2.[Sn](Cl)(Cl)(Cl)Cl>C(O)(=O)C.Cl>[NH2:21][C:12]1[C:11]([CH3:10])=[CH:20][CH:19]=[C:18]2[C:13]=1[CH:14]=[CH:15][N:16]=[CH:17]2
|
Inputs


Step One
[Compound]
|
Name
|
IX
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=O)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C2C=CN=CC2=CC1)[N+](=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C2C=CN=CC2=CC1)[N+](=O)[O-]
|
|
Name
|
tin chloride
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are then added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C2C=CN=CC2=CC=C1C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.52 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

